PHENYLETHYL SENECIOATE
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Overview
Description
PHENYLETHYL SENECIOATE is an organic compound with the molecular formula C13H18O2. It is also known by other names such as isovaleric acid, phenethyl ester, and β-phenylethyl isovalerate . This compound is characterized by its ester functional group, which is derived from the reaction between 2-butenoic acid and 2-phenylethanol.
Preparation Methods
The synthesis of 2-butenoic acid, 3-methyl-, 2-phenylethyl ester typically involves esterification reactions. One common method is the reaction of 3-methyl-2-butenoic acid with 2-phenylethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
PHENYLETHYL SENECIOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
PHENYLETHYL SENECIOATE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce ester functional groups into molecules.
Biology: This compound can be used in studies involving esterases, enzymes that hydrolyze ester bonds.
Medicine: Research may explore its potential as a prodrug, where the ester group is hydrolyzed in the body to release the active drug.
Mechanism of Action
The mechanism of action of 2-butenoic acid, 3-methyl-, 2-phenylethyl ester involves its interaction with esterases, which hydrolyze the ester bond to release the corresponding alcohol and acid. This hydrolysis reaction is crucial for its potential use as a prodrug, where the active drug is released upon ester bond cleavage . The molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
PHENYLETHYL SENECIOATE can be compared with other similar compounds such as:
2-Butenoic acid, 3-methyl-, methyl ester: This compound has a similar structure but with a methyl group instead of a phenylethyl group.
2-Butenoic acid, 2-methyl-, 3-methylpentyl ester: This ester has a different alkyl group attached to the ester functional group.
Crotonic acid esters: These esters have a similar backbone but differ in the substituents attached to the ester group .
Properties
CAS No. |
42078-65-9 |
---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-phenylethyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-11(2)10-13(14)15-9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
QTCRFFUEUAXZNW-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)OCCC1=CC=CC=C1)C |
Canonical SMILES |
CC(=CC(=O)OCCC1=CC=CC=C1)C |
density |
1.011-1.019 |
Key on ui other cas no. |
42078-65-9 |
physical_description |
Colourless oily liquid; mild, deep-sweet, herbaceous-winey, discreetly floral balsamic odou |
solubility |
Insoluble in water; soluble in oils Miscible at room temperature (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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